Adenine sulphate
Overview
Description
Adenine sulphate, also known as 1H-purin-6-amine sulphate, is a sulphate form of adenine, a purine derivative. It is a nucleic acid base and plays a crucial role in various biochemical processes. This compound is used in biochemical research, tissue culture, and as a precursor in the synthesis of other compounds .
Mechanism of Action
Target of Action
Adenine sulfate, also known as 9H-purin-6-amine sulfate, is a purine derivative that plays a crucial role in various biochemical processes. Its primary targets are the enzymes involved in nucleic acid synthesis, particularly DNA and RNA .
Mode of Action
Adenine sulfate interacts with its targets by acting as a precursor for the synthesis of nucleic acids. It is incorporated into the DNA and RNA chains during their synthesis, influencing the structure and function of these macromolecules .
Biochemical Pathways
Adenine sulfate is involved in diverse biochemical pathways. It acts as a precursor, substrate, or cofactor in these pathways. For instance, it is a key component in the synthesis of adenosine triphosphate (ATP), a molecule that stores and transfers energy within cells. It also plays a role in the formation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in many biological responses .
Pharmacokinetics
Its metabolism likely involves conversion to other purine derivatives, and it is probably excreted in the urine .
Result of Action
The incorporation of adenine sulfate into nucleic acids can influence the function of genes and proteins, potentially affecting a wide range of cellular processes. Its role in ATP and cAMP synthesis also implicates it in energy transfer and signal transduction within cells .
Action Environment
The action of adenine sulfate can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect its stability and reactivity. Additionally, the presence of other molecules, such as enzymes and cofactors, can influence its ability to participate in biochemical reactions .
Biochemical Analysis
Biochemical Properties
Adenine sulfate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a key component of ATP, NAD, and FAD, which are essential for various biochemical reactions . The nature of these interactions is largely dependent on the molecular structure of Adenine sulfate, particularly its carboxylic acid head group and different halogen substituents .
Cellular Effects
Adenine sulfate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the specific cell type and the concentration of Adenine sulfate.
Molecular Mechanism
The molecular mechanism of action of Adenine sulfate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level and are influenced by the specific biochemical environment within the cell.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Adenine sulfate can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Adenine sulfate can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Adenine sulfate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Adenine sulfate is transported and distributed within cells and tissues . This could involve interaction with various transporters or binding proteins, and can influence its localization or accumulation within the cell.
Subcellular Localization
The subcellular localization of Adenine sulfate can affect its activity or function . This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenine sulphate can be synthesized through the reaction of adenine with sulphuric acid. The process involves dissolving adenine in a suitable solvent and adding sulphuric acid to form this compound. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced by reacting adenine with sulphuric acid in large-scale reactors. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product. The process is optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Adenine sulphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of adenine.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adenine oxide, while substitution reactions can produce various adenine derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Adenine sulphate is unique due to its sulphate form, which enhances its solubility and stability. Similar compounds include:
Adenine: The base form of this compound, used in DNA and RNA synthesis.
Adenosine: Formed when adenine is attached to ribose, involved in energy transfer and signal transduction.
Deoxyadenosine: Formed when adenine is attached to deoxyribose, used in DNA synthesis.
This compound’s unique properties make it particularly useful in biochemical research and industrial applications, distinguishing it from its analogs .
Properties
IUPAC Name |
7H-purin-6-amine;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.H2O4S/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVRUTWJRIKTOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956273 | |
Record name | Sulfuric acid--3H-purin-6-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34791-69-0, 321-30-2 | |
Record name | 9H-Purin-6-amine, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34791-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenine sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034791690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--3H-purin-6-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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